Sophoranone

Overview

Description

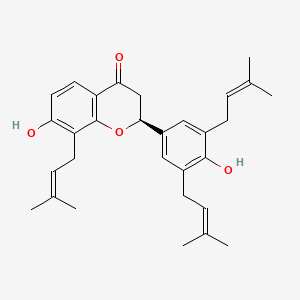

Sophoranone is a bioactive flavonoid compound isolated from the roots of Sophora tonkinensis, a plant commonly used in traditional Chinese medicine. This compound is known for its various pharmacological activities, including anti-inflammatory, antibacterial, and anticancer properties .

Mechanism of Action

Sophoranone is a bioactive flavonoid compound isolated from the root of Sophora subprostrata . It has been studied for its various pharmacological activities, including its effects on cell differentiation .

Target of Action

This compound primarily targets C2C12 cells and satellite cells within extraocular muscles . These cells play a crucial role in muscular repair, particularly in conditions like paralytic strabismus, which involves a functional loss of extraocular muscles resulting from muscular or neuronal disorders .

Mode of Action

This compound interacts with its targets by promoting their differentiation . It has been observed to increase C2C12 cell proliferation .

Biochemical Pathways

It has been shown to increase the gene expressions of myh3, myog, and mck, which are markers for myogenic differentiation .

Pharmacokinetics

This compound exhibits low oral absorption and extensive plasma protein binding . These properties may influence its bioavailability and the correlation between its in vitro and in vivo effects .

Result of Action

This compound promotes the differentiation of both C2C12 and satellite cells within extraocular muscles in rabbits . This effect was verified based on cell morphology and expression levels of mRNA and protein markers of myogenic differentiation . The capacity of this compound to enhance the differentiation of these cells suggests that it may provide a safe and effective means to promote the repair of damaged extraocular muscles .

Action Environment

The action of this compound can be influenced by environmental factors such as the permeability of the compound in the cellular environment. For instance, its very low permeability in Caco-2 cells, which suggests poor absorption in vivo, may lead to a lack of correlation between its in vitro and in vivo effects . Additionally, its high degree of plasma protein binding (>99.9%) may also influence its action, efficacy, and stability .

Biochemical Analysis

Biochemical Properties

Sophoranone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound has been shown to inhibit the activity of the enzyme CYP2C9, which is involved in drug metabolism . This inhibition occurs in a competitive manner, suggesting that this compound binds to the active site of CYP2C9, preventing its normal substrate from binding. Additionally, this compound interacts with proteins involved in cell differentiation, such as Myh3, Myog, and MCK, promoting the differentiation of muscle cells .

Cellular Effects

This compound influences various cellular processes and functions. It has been observed to promote the differentiation of C2C12 muscle cells and extraocular muscle satellite cells . This effect is mediated through the upregulation of myogenic differentiation markers, including Myh3, Myog, and MCK. Furthermore, this compound has been shown to increase cell proliferation without inducing apoptosis or reactive oxygen species (ROS) production . These findings suggest that this compound positively impacts cell signaling pathways and gene expression related to muscle differentiation and growth.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. This compound binds to the active site of CYP2C9, inhibiting its enzymatic activity . This binding prevents the metabolism of CYP2C9 substrates, leading to increased levels of these substrates in the body. Additionally, this compound promotes the differentiation of muscle cells by upregulating the expression of myogenic differentiation markers . This upregulation is likely mediated through the activation of specific transcription factors that bind to the promoter regions of these genes, enhancing their transcription.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound is stable under standard laboratory conditions and does not degrade significantly over time . Long-term exposure to this compound has been shown to maintain its positive effects on muscle cell differentiation and proliferation without inducing adverse effects such as apoptosis or ROS production . These findings suggest that this compound is a stable compound with sustained biological activity in vitro.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In rabbits, this compound has been shown to promote the differentiation of extraocular muscle satellite cells at concentrations ranging from 0 to 10 μM . No adverse effects were observed at these concentrations, indicating that this compound is well-tolerated at these doses. Higher doses of this compound may lead to toxic effects, including hepatotoxicity, neurotoxicity, and nephrotoxicity . These findings highlight the importance of determining the optimal dosage of this compound to maximize its therapeutic benefits while minimizing potential adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by the enzyme CYP2C9, which converts this compound into its metabolites . This metabolism is crucial for the elimination of this compound from the body. Additionally, this compound interacts with other enzymes involved in metabolic processes, such as those involved in the synthesis and degradation of flavonoids . These interactions can affect the overall metabolic flux and levels of metabolites in the body.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is known to bind to plasma proteins, which facilitates its transport in the bloodstream . Within cells, this compound is likely transported by specific transporters that recognize its chemical structure. The distribution of this compound within tissues is influenced by its binding to cellular proteins and its ability to cross cell membranes . These factors determine the localization and accumulation of this compound in different tissues.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . It may also be targeted to specific cellular compartments, such as the endoplasmic reticulum or mitochondria, through post-translational modifications or targeting signals. These localizations can affect the activity and function of this compound, influencing its overall biological effects.

Preparation Methods

Sophoranone can be isolated from the root of Sophora subprostrata using macroporous resin column chromatography. The adsorption and desorption characteristics of the total flavonoids on macroporous resins are studied, and AB-8 resin is chosen as the most suitable. The technological parameters for the purification of the total flavonoids are optimized using column chromatography .

Chemical Reactions Analysis

Sophoranone undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can convert this compound into its corresponding alcohols.

Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Sophoranone has a wide range of scientific research applications:

Chemistry: It is used as a reference compound in the study of flavonoids and their derivatives.

Comparison with Similar Compounds

Sophoranone is unique among flavonoids due to its specific structure and bioactivity. Similar compounds include:

Sophoflavonoid A and B: These are prenylated metabolites isolated from the root bark of Sophora flavescens, known for their cytotoxic effects against lung carcinoma cells.

Other Flavonoids: Compounds like quercetin and kaempferol share some structural similarities with this compound but differ in their specific bioactivities and applications.

This compound stands out due to its potent inhibitory effects on CYP2C9 and its ability to promote muscle differentiation, making it a valuable compound for both research and therapeutic applications.

Properties

IUPAC Name |

(2S)-7-hydroxy-2-[4-hydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H36O4/c1-18(2)7-10-21-15-23(16-22(29(21)33)11-8-19(3)4)28-17-27(32)25-13-14-26(31)24(30(25)34-28)12-9-20(5)6/h7-9,13-16,28,31,33H,10-12,17H2,1-6H3/t28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IORSRBKNYXPSDO-NDEPHWFRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=CC(=CC(=C1O)CC=C(C)C)C2CC(=O)C3=C(O2)C(=C(C=C3)O)CC=C(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC1=CC(=CC(=C1O)CC=C(C)C)[C@@H]2CC(=O)C3=C(O2)C(=C(C=C3)O)CC=C(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H36O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60331625 | |

| Record name | Sophoranone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60331625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

460.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23057-55-8 | |

| Record name | Sophoranone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23057-55-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sophoranone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60331625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

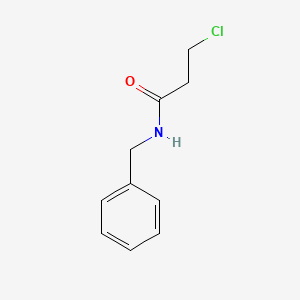

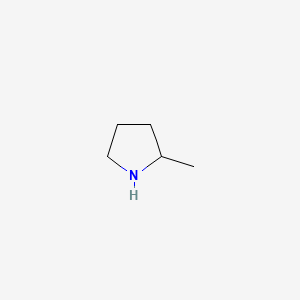

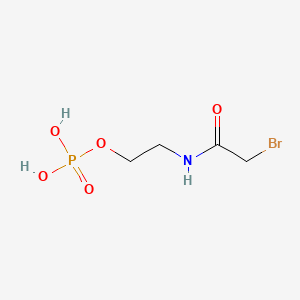

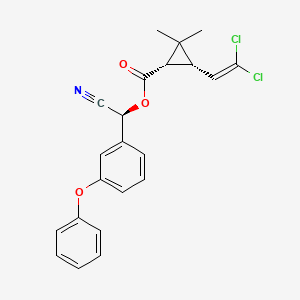

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Sophoranone?

A1: this compound exhibits its anticancer activity primarily through the induction of apoptosis in tumor cells. [, , ] This effect is mediated through the formation of reactive oxygen species (ROS) and the subsequent opening of mitochondrial permeability transition pores. [] This mitochondrial disruption leads to the release of cytochrome c, a key signaling molecule in the apoptotic pathway. Interestingly, this compound's impact on mitochondria appears to be linked to its interaction with complexes III and IV of the mitochondrial respiratory chain, as inhibitors of these complexes prevent cytochrome c release and apoptosis induction. []

Q2: How does this compound compare to other flavonoids in terms of its anti-cancer activity?

A2: this compound demonstrates significantly stronger growth-inhibitory and apoptosis-inducing activities against leukemia U937 cells compared to other well-known flavonoids such as daidzein, genistein, and quercetin. [] This suggests a unique mechanism of action and highlights its potential as a potent anticancer agent.

Q3: What is the chemical structure of this compound?

A3: this compound ((-)-Sophoranone) is a prenylated flavonoid. Its structure was first elucidated in research on the constituents of Sophora subprostrata Chun et T. Chen. [, ] While its exact molecular formula and weight are not provided in these abstracts, its structure is described in detail.

Q4: Has this compound demonstrated any effects on muscle cell differentiation?

A4: Research indicates that this compound promotes the differentiation of both C2C12 cells and satellite cells within extraocular muscles in rabbit models. [] This effect was observed at concentrations that did not induce apoptosis, ROS production, or cell cycle disruption in C2C12 cells, suggesting a potential therapeutic window for muscle repair applications.

Q5: What analytical methods are commonly used to study this compound?

A6: Liquid chromatography with tandem mass spectrometry (LC-MS/MS) has been successfully employed for the simultaneous determination of this compound and other bioactive compounds from Sophora tonkinensis in rat plasma. [] This method enables the sensitive and specific quantification of this compound, facilitating pharmacokinetic studies and investigations into its absorption, distribution, metabolism, and excretion (ADME) profile.

Q6: Are there any known sex-based differences in the pharmacokinetics of this compound?

A8: While the pharmacokinetics of this compound appear consistent between male and female rats, research indicates potential gender differences in the pharmacokinetics of (-)-maackiain, another compound present in Sophora tonkinensis extract. [] This highlights the need for further research into the potential impact of sex on this compound's pharmacokinetic profile.

Q7: What are the potential applications of this compound beyond cancer treatment?

A9: Besides its anticancer properties, this compound's ability to promote muscle cell differentiation suggests its potential application in treating muscular disorders like paralytic strabismus. [] Further research is needed to explore this avenue fully.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,1-Diamino-4-(2-hydroxyphenyl)-2-[(2-hydroxyphenyl)methylidene]but-3-ene-1,3-disulfonic acid](/img/structure/B1204821.png)

![[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (3S)-3-methyl-2-oxo-1,4-dihydroquinoline-3-carboxylate](/img/structure/B1204838.png)